Abietylamine

Catalog No.
S13213852
CAS No.
47117-16-8
M.F
C20H33N
M. Wt
287.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Abietylamine

CAS Number

47117-16-8

Product Name

Abietylamine

IUPAC Name

[(1R,4aR,4bR,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthren-1-yl]methanamine

Molecular Formula

C20H33N

Molecular Weight

287.5 g/mol

InChI

InChI=1S/C20H33N/c1-14(2)15-6-8-17-16(12-15)7-9-18-19(3,13-21)10-5-11-20(17,18)4/h7,12,14,17-18H,5-6,8-11,13,21H2,1-4H3/t17-,18-,19-,20+/m0/s1

InChI Key

WREBNDYJJMUWAO-LWYYNNOASA-N

Canonical SMILES

CC(C)C1=CC2=CCC3C(CCCC3(C2CC1)C)(C)CN

Isomeric SMILES

CC(C)C1=CC2=CC[C@H]3[C@](CCC[C@@]3([C@H]2CC1)C)(C)CN

Biosynthetic Origin of the Abietane Skeleton

Author: Smolecule Technical Support Team. Date: February 2026

The foundational carbon framework for abietylamine is built in conifers and other plants through the enzymatic cyclization of geranylgeranyl pyrophosphate (GGPP). A key step is the formation of abietadiene, as demonstrated in studies on grand fir (Abies grandis) and lodgepole pine (Pinus contorta) [1].

The diagram below illustrates this core biosynthetic pathway.

G GGPP Geranylgeranyl Pyrophosphate (GGPP) Copalyl_PP Copalyl Pyrophosphate (Intermediate) GGPP->Copalyl_PP Cyclization Abietadiene (-)-Abieta-7(8),13(14)-diene Copalyl_PP->Abietadiene Cyclization Abietic_Acid Abietic Acid Abietadiene->Abietic_Acid Oxidation This compound This compound Abietic_Acid->this compound Conversion (Carboxyl to Amine)

Natural Sources and Synthetic Derivation

This compound is classified as an abietane-type diterpenoid, a large group of compounds found in various terrestrial plants, with conifer resins being a primary source [2]. It is typically obtained synthetically by modifying natural abietane-type diterpenoid acids.

Table 1: Natural Precursors and Sources of Abietane Compounds

Precursor/Compound Natural Source Significance
Abietic Acid Colophony (rosin) from Pinus species [2] A major component of pine resin; a direct natural precursor to this compound.
Dehydroabietic Acid Colophony (rosin) from Pinus species [2] Another main aromatic abietane in resin; frequently used as a starting material for semi-synthesis.
Ferruginol Various Salvia species, Japanese cedar [3] [2] An aromatic abietane with diverse bioactivities, showing the structural diversity of the class.

Synthetic Modification and Experimental Approaches

The derivation of this compound from resin acids is a key strategy in drug discovery to enhance pharmacological properties. The common method involves converting the carboxylic acid group on the D-ring of abietane acids into an amide or amine functionality [4].

Table 2: Experimental Protocols for Derivatizing Abietane Acids

Method Key Reagents & Conditions Application Example
Multicomponent Reactions (e.g., Ugi-4CR) [4] Abietane carboxylic acid, Amine (e.g., benzylamine), Aldehyde (e.g., paraformaldehyde), Isocyanide. Solvent: MeOH. Time: 3-4 days. Used to create peptide-like conjugates of dehydroabietic acid for anticancer screening [4].
Passerini Reaction (P-3CR) [4] Abietane carboxylic acid, Isocyanide (e.g., ethyl 2-isocyanoacetate), Carbonyl compound (e.g., paraformaldehyde). Creates α-acyloxycarboxamide derivatives from resin acids like dehydroabietic and maleopimaric acid [4].

References

A Framework for Solubility & Stability Testing

Author: Smolecule Technical Support Team. Date: February 2026

The following workflow, derived from general pharmaceutical science practices, outlines the key steps for generating solubility and stability data for a compound like abietylamine [1] [2].

G cluster_sol Solubility Assessment cluster_stab Stability Profiling Start Start: Compound (this compound) S1 1. Select Solvents/Buffers (e.g., Water, PBS at various pH) Start->S1 T1 1. Prepare Solutions/Dispersions (in relevant media) Start->T1 S2 2. Shake-Flask Method (Equilibrium Solubility) S1->S2 S3 3. Analytical Quantification (LC-MS/MS, HPLC-UV) S2->S3 DataAnalysis Data Analysis & Modeling S3->DataAnalysis T2 2. Expose to Stress Conditions (Temperature, pH, Light) T1->T2 T3 3. Sample at Time Intervals (for degradation kinetics) T2->T3 T3->DataAnalysis Report Generate Stability Report & Determine Storage Conditions DataAnalysis->Report

Experimental workflow for solubility and stability profiling

Key Stability Metrics and Data Presentation

Once experimental data is collected, it should be summarized for clear interpretation. The table below shows the types of data you would aim to generate, using β-lactam stability as a reference for the kind of information that is valuable [1].

Parameter Example Conditions Key Metric(s) to Report
Thermal Stability in Solution e.g., in buffer (pH 7.25) at 25°C, 36°C, etc. Degradation half-life (t½); % remaining over time (e.g., 24h).
pH Stability e.g., in buffers across pH range (3.0 - 9.0) Degradation rate constant (k) at each pH; identification of pH of maximum stability.
Solid-State Stability e.g., 25°C/60% RH, 40°C/75% RH [2] Visual appearance; crystallinity (by XRPD); dissolution profile over time.

Detailed Experimental Protocol

For reliable results, the following detailed methodologies, adapted from high-quality pharmaceutical studies, are recommended.

  • Solubility Determination (Shake-Flask Method)

    • Preparation: Prepare an excess of this compound in a suitable vial containing your solvent of choice (e.g., water, buffered solutions at various pH levels, organic solvents for reference) [2].
    • Equilibration: Agitate the mixture in a thermostated water bath shaker (e.g., at 25°C and 36°C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium [1].
    • Analysis: Centrifuge or filter samples to obtain a clear supernatant. Quantify the concentration of this compound in the saturated solution using a validated analytical method such as LC-MS/MS or HPLC-UV [1].
  • Stability Testing Protocols

    • Forced Degradation Studies: Expose this compound solutions to stress conditions like acidic/alkaline pH, oxidative environment (e.g., 3% H₂O₂), and intense light to identify potential degradation products and validate analytical method stability-indicating power [1].
    • Long-Term & Accelerated Stability: Store solid this compound and/or its solutions in stability chambers under controlled conditions. Follow ICH guidelines, typically including 25°C ± 2°C / 60% RH ± 5% for long-term and 40°C ± 2°C / 75% RH ± 5% for accelerated studies [2].
    • Packaging Influence: To assess the impact of packaging, store samples in different materials (e.g., PVC/Al blisters vs. permeable containers) and compare stability data [2].
  • Analytical Quantification

    • LC-MS/MS Analysis: This is the gold standard for stability studies. Use a method with multiple reaction monitoring (MRM) for high sensitivity and specificity, similar to protocols used for β-lactam analysis [1].
    • Sample Preparation: Precipitate proteins or dilute samples with a solvent like methanol that contains an appropriate internal standard (e.g., diclofenac), then centrifuge before injection [1].

How to Proceed with this compound Research

Given the absence of specific data in the current literature, you may need to:

  • Consult Specialized Databases: Search platforms like SciFinder, Reaxys, or specific chemical supplier technical data sheets for this compound.
  • Consider Analogous Compounds: Examine data for structurally similar compounds (e.g., other diterpene amines) to make initial, cautious predictions.
  • Conduct Original Experiments: The frameworks and methods provided above are designed to guide your own laboratory investigation to generate the necessary data.

References

abietylamine basic research and discovery studies

Author: Smolecule Technical Support Team. Date: February 2026

Current Research Landscape for Abietylamine

The search results indicate that This compound itself is not a prominent subject in the recent antibiotic discovery literature I found. None of the articles, which focus on broad strategies for antibiotic discovery and the resistance crisis, mention this specific compound.

However, the literature does clarify that many successful antibiotics, both historical and modern, are derived from or inspired by natural products and their synthetic analogs [1] [2]. This compound, being a diterpene amine derived from rosin acids (natural products), fits this structural class and therefore holds potential for exploration. The current research focus is on discovering novel chemistries, such as the recently described indole-2-carboxylates, to overcome the "antibiotic discovery void" of the past decades [2].

Proposed Experimental Framework for this compound Research

Given the lack of pre-existing studies, a full research program for this compound would be necessary. The following workflow outlines the key stages from initial screening to lead optimization, based on established protocols in the field [3] [1].

G Natural Source\n(Resin) Natural Source (Resin) Extraction & Purification Extraction & Purification Natural Source\n(Resin)->Extraction & Purification Primary Screening Primary Screening Extraction & Purification->Primary Screening Agar Diffusion Assay Agar Diffusion Assay Primary Screening->Agar Diffusion Assay Broth Microdilution (MIC) Broth Microdilution (MIC) Primary Screening->Broth Microdilution (MIC) Secondary Screening Secondary Screening Agar Diffusion Assay->Secondary Screening Broth Microdilution (MIC)->Secondary Screening Cytotoxicity Assays Cytotoxicity Assays Secondary Screening->Cytotoxicity Assays Mechanism of Action Studies Mechanism of Action Studies Secondary Screening->Mechanism of Action Studies Lead Optimization Lead Optimization Cytotoxicity Assays->Lead Optimization Mechanism of Action Studies->Lead Optimization Medicinal Chemistry Medicinal Chemistry Lead Optimization->Medicinal Chemistry In Vivo Efficacy Models In Vivo Efficacy Models Lead Optimization->In Vivo Efficacy Models

Proposed workflow for this compound antibiotic research.

Stage 1: Primary Screening for Antimicrobial Activity

The first step is to determine if this compound has any inherent ability to inhibit bacterial growth.

  • 1. Agar Well Diffusion Assay: This is a standard initial screening method [3].

    • Protocol: Prepare Mueller-Hinton agar plates and seed them with a standardized suspension (e.g., 0.5 McFarland standard) of indicator strains. These should include Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as ESKAPE pathogens [2]. Create wells in the agar (often 6-8 mm in diameter). Add a solution of purified this compound to the well. Incubate the plates for 18-24 hours at 37°C.
    • Output: Measure the diameter of the zone of inhibition (ZOI) around the well. A clear ZOI indicates antimicrobial activity.
  • 2. Broth Microdilution for Minimum Inhibitory Concentration (MIC): This quantitative assay determines the lowest concentration of the compound that prevents visible growth [3].

    • Protocol: Prepare a two-fold serial dilution of this compound in a suitable broth (e.g., cation-adjusted Mueller-Hinton broth) in a 96-well microtiter plate. The concentration range should be sufficiently broad (e.g., from 128 µg/mL to 0.25 µg/mL). Inoculate each well with a standardized bacterial inoculum (~5 x 10^5 CFU/mL). Include growth control (bacteria only) and sterility control (broth only) wells. Incubate for 16-20 hours at 37°C.
    • Output: The MIC is the lowest concentration of this compound that completely inhibits visible growth.
Stage 2: Secondary Screening and Mechanism of Action

Once antibacterial activity is confirmed, more specific tests are needed.

  • 1. Cytotoxicity Assays: It is critical to ensure that the antibacterial activity is not due to general cell poisoning [1].

    • Protocol: Treat mammalian cell lines (e.g., HEK-293 or HepG2) with a range of this compound concentrations for 24-48 hours. Use standard assays like MTT or AlamarBlue to measure cell viability.
    • Output: Determine the Selective Index (SI), which is the ratio of the cytotoxic concentration (e.g., IC50) to the antibacterial MIC. A high SI (>10) is desirable.
  • 2. Mechanism of Action (MoA) Studies: Identifying the molecular target is a core part of modern antibiotic development [3] [1].

    • Approaches:
      • Target-Based Screening: If a specific bacterial target is hypothesized (e.g., an essential enzyme), develop a high-throughput biochemical assay to test if this compound inhibits its function [1].
      • Whole-Cell Profiling: Use techniques like transcriptomics or proteomics to see how bacterial gene expression or protein production changes in response to sub-lethal doses of this compound. The altered pathways can point to the MoA.

Data Presentation and Analysis

The quantitative data generated from the above experiments should be systematically recorded. The table below outlines the key data points to collect.

Research Stage Key Assay Primary Measurable Output Significance of the Data
Primary Screening Agar Well Diffusion Zone of Inhibition (ZOI) in mm Confirms presence of antimicrobial activity and provides a preliminary activity range.
Broth Microdilution Minimum Inhibitory Concentration (MIC) in µg/mL Quantifies the potency of the compound against specific pathogens.
Secondary Screening Cytotoxicity (e.g., MTT) Selective Index (SI) Determines the compound's safety window by comparing cytotoxicity to antimicrobial activity.
Mechanism of Action Transcriptomics/Proteomics Pathway/Target Identification Elucidates the biological pathway or specific protein target affected by the compound.

Future Research Directions and Challenges

If this compound shows promising activity and a good selective index, the path forward involves significant challenges common to antibiotic development [1]:

  • Medicinal Chemistry: The this compound structure would likely need to be optimized through synthetic modification to improve its potency, solubility, pharmacokinetics, and reduce toxicity [1].
  • Overcoming Resistance: As microorganisms are locked in an endless "arms race," resistance will inevitably emerge [2]. Research should anticipate this by understanding the resistance mechanisms from the outset.
  • Economic Hurdles: The antibiotic development pipeline has been hampered by high costs and low economic returns, leading many pharmaceutical companies to withdraw from this area [4] [1]. This is a significant contextual challenge for any new antibiotic candidate.

References

The Context: Rosin Acids and Green Lubricants

Author: Smolecule Technical Support Team. Date: February 2026

Although your specific compound is not mentioned, the search confirms that rosin acids, from which abietylamine is derived, are a significant area of interest in developing bio-based materials.

  • Source and Relevance: Tall oil, a by-product of the wood pulping industry, is a major non-edible source of rosin acids (RA), such as abietic acid [1]. Using such feedstocks aligns with green chemistry principles as it utilizes waste biomass and does not compete with the food chain [1].
  • Chemical Functionality: Rosin acids possess a hydrophenanthrene ring structure and contain reactive carbon-carbon double bonds and a carboxyl group, making them suitable for chemical modifications like amidation, esterification, and Diels-Alder reactions [1]. This suggests that an amine derivative like this compound could be a valuable intermediate for creating lubricant additives.

Potential Research Pathways and Protocols

Since direct data on this compound is unavailable, the following framework outlines how its potential could be explored based on general practices in the field. The core idea would be to synthesize an additive from this compound and then evaluate its performance.

The workflow below outlines the key stages of this investigative process.

G Start Start: this compound Step1 Additive Synthesis Start->Step1 Step2 Formulation Step1->Step2 A1 Reaction with long-chain fatty acids Step1->A1 Step3 Performance Evaluation Step2->Step3 B1 Blending with base oils (e.g., TMP esters) Step2->B1 Step4 Property Analysis Step3->Step4 C1 Tribological testing (Friction, Wear Scar) Step3->C1 End Final Assessment Step4->End D1 Surface analysis (SEM, EDS) Step4->D1 A2 Formation of amide, imidazoline, or amine oxide A1->A2 B2 Addition of co-additives (antioxidants) B1->B2 C2 Oxidative stability testing (RPVOT) C1->C2 D2 Thermal analysis (TGA) D1->D2

Stage 1: Additive Synthesis Protocol

The goal is to chemically functionalize this compound to enhance its properties, such as solubility and surface activity.

  • Suggested Reaction: Amidation or Imidazoline Formation.
  • Detailed Methodology:
    • Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and reflux condenser, combine this compound and a long-chain fatty acid (e.g., oleic acid) in a 1:1 molar ratio [2] [3].
    • Catalyst and Solvent: Add 1-2 wt% of an acid catalyst (e.g., p-toluenesulfonic acid, p-TSA) and 50 mL of toluene as a solvent [3].
    • Reaction Execution: Heat the mixture to 120–150 °C with constant stirring (500 rpm) for 5–8 hours [3]. The reaction progress can be monitored by tracking the acid value using ASTM D974.
    • Product Isolation: After the reaction, cool the mixture and wash the organic phase with a 5 wt% sodium bicarbonate solution followed by deionized water to remove the catalyst [3]. The final product can be recovered by removing trace water and solvent under vacuum using a rotary evaporator [2] [3].
Stage 2: Lubricant Formulation and Testing Protocols

This stage involves blending the synthesized additive into a base oil and evaluating its performance.

  • Formulation: Blend the synthesized this compound-derived additive into a bio-based lubricant base stock at concentrations of 0.5%, 1.0%, and 1.5% by weight. A suitable base stock could be a trimethylolpropane (TMP) ester, which is known for its good viscosity and stability [2]. Include a sample without additives as a control.
  • Key Performance Tests:
    • Tribological Performance: Evaluate lubricity using a Four-Ball Tribometer according to ASTM D4172. Key metrics include the Wear Scar Diameter (WSD) and Friction Coefficient. A significant reduction in WSD compared to the control would indicate effective anti-wear properties [4].
    • Oxidative Stability: Assess stability using Rotary Pressure Vessel Oxidation Test (RPVOT, ASTM D2272). The result is reported as the time in minutes for a specific pressure drop to occur; a longer time indicates better oxidative stability [2] [4].

The table below summarizes the key properties to target and the relevant testing standards.

Property Category Target Performance Indicators Relevant Standard Test Methods
Tribological Reduced friction coefficient, Smaller wear scar diameter ASTM D4172 (Four-Ball Wear), ASTM D5183 (Friction Coefficients)
Physicochemical High Viscosity Index, Low Pour Point, Good Thermal Stability ASTM D445 (Viscosity), ASTM D2270 (Viscosity Index), ASTM D97 (Pour Point)
Oxidative Stability Extended induction time, Low sludge formation ASTM D2272 (RPVOT), ASTM D943 (TOST)

Interpretation and Next Steps

Given the absence of direct data, the discovery of this compound's utility in lubricants would be a novel finding. Its potential likely lies in creating corrosion-inhibiting or anti-wear additives, as amine derivatives are often used for these purposes. The bulky molecular structure inherited from rosin acids could also help improve thermal stability.

To advance this research, I suggest you:

  • Consult Specialized Databases: Search platforms like SciFinder, Reaxys, or Google Scholar specifically for "this compound lubricant", "rosin amine corrosion inhibitor", or "diterpene amine additive".
  • Explore Patent Literature: This is a key source for applied chemical formulations. Search the USPTO or Espacenet patent databases.
  • Initiate Pilot Experiments: Begin with the synthesis and testing protocols outlined above to generate your own primary data.

References

Abietylamine (Rosin Amine) as an Asphalt Emulsifier

Author: Smolecule Technical Support Team. Date: February 2026

Abietylamine (CAS 61790-47-4), also known as rosin amine, is an amine derivative derived from pine oleoresin [1]. It is characterized by its transparent viscous liquid form and a distinct alkaline, woody odor [1]. In asphalt applications, it functions as a cationic emulsifier [1].

The "amine" group in its structure carries a positive charge, which facilitates the formation of a stable oil-in-water emulsion where cationic asphalt droplets are dispersed in the aqueous phase. These positively charged droplets are strongly attracted to the typically negatively charged surfaces of mineral aggregates, ensuring excellent adhesion and coating [2].

Key Advantages and Applications

Rosin amine is valued in asphalt emulsions for several driving factors [1]:

  • Adhesion Promotion: It acts as a tackifier, enhancing the bond strength between asphalt and aggregates.
  • Bio-based and Sustainable: As a derivative of tree resins, it is a renewable and eco-friendly alternative to petroleum-derived emulsifiers.
  • Cost-Effectiveness: It is widely available and considered a cost-effective option compared to some synthetic additives.
  • Versatility: It is suitable for applications such as chip seals, fog seals, and potentially in mixes using Reclaimed Asphalt Pavement (RAP).
Potential Formulation Guidelines

The table below outlines the general components of a cationic asphalt emulsion. Note that the exact dosage of this compound is a critical but unavailable parameter from the search results and must be determined empirically.

Component Typical Function & Characteristics Status of Specific Data for this compound
Asphalt Binder The dispersed phase; constitutes 50-75% of the emulsion; properties determine residual performance [2] [3]. Not specific to this compound.
Water The continuous phase; must be suitable for emulsion production (free of certain minerals) [2]. Not specific to this compound.
This compound Primary cationic emulsifier; stabilizes droplets and controls breaking time [1]. Exact dosage not found. Typically requires lab optimization (e.g., 0.1%-2.5% by weight).
Acid (e.g., HCl) Used to protonate the amine, forming a salt and enhancing water solubility; establishes acidic pH [4]. Specific type and concentration not found.
Additives Polymers, salts, or stabilizers may be added to modify emulsion properties [2]. Not specific to this compound.

The following diagram illustrates the general workflow for creating and testing an asphalt emulsion, which would apply to emulsions formulated with this compound.

G Prep Prepare Aqueous Phase (Dissolve this compound in water, adjust pH with acid) Heat Heat Components (Asphalt: 120-160°C Aqueous Phase: 40-60°C) Prep->Heat Emulsify Emulsify (Add asphalt to aqueous phase in a colloid mill) Heat->Emulsify Cool Cool and Store Emulsify->Cool Test Quality Control Testing Cool->Test

Diagram 1: Generalized workflow for the production of a cationic asphalt emulsion.

Recommended Experimental Evaluation Protocols

Once an emulsion is produced using the general workflow above, the following tests are critical for evaluating its performance. These methods are standard for asphalt emulsions and would be applied to an this compound-stabilized product.

Emulsion Stability Test
  • Objective: To determine the storage stability of the emulsion and its resistance to settling or coalescence.
  • Method:
    • Place a 500 mL sample of the freshly made emulsion in a sealed glass cylinder.
    • Store it at ambient temperature (e.g., 25°C) for 24 hours (or 5 days for long-term stability) [3].
    • After the storage period, carefully withdraw a 50 mL sample from the top and another from the bottom.
    • Measure the asphalt residue content in both samples via evaporation (e.g., ASTM D6934).
  • Analysis: The difference in residue content between the top and bottom samples should be less than 1% after 1 day to be considered stable [3]. A higher value indicates sedimentation or instability.
Coating and Adhesion Test
  • Objective: To visually assess the emulsifier's ability to coat aggregate and resist stripping in the presence of water.
  • Method:
    • Weigh 100 grams of dry aggregate (e.g., granite or silica sand) at room temperature.
    • Add 4 grams of emulsion and mix thoroughly for 2 minutes.
    • Observe and rate the degree of coating on the aggregate (e.g., >90% coating is good).
    • To test for water resistance, submerge the coated aggregate in distilled water for a set time (e.g., 24 hours).
    • Observe and rate the retained coating. Poor adhesion will result in significant stripping of asphalt from the aggregate surface.
Viscosity Measurement
  • Objective: To ensure the emulsion has suitable flow properties for its intended application (e.g., spraying or mixing).
  • Method:
    • Use a rotational viscometer equipped with appropriate spindles.
    • Condition the emulsion sample in a temperature-controlled water bath (e.g., 25°C).
    • Measure the viscosity at a defined shear rate.
  • Analysis: Compare results to specification requirements for the target emulsion grade (e.g., SS, MS, RS) [2]. Viscosity is highly dependent on asphalt content and droplet size [3].
Residue Performance Testing
  • Objective: To evaluate the properties of the residual asphalt binder after the emulsion has broken and cured.
  • Method:
    • Recover the asphalt residue from the emulsion by forcing it to break (e.g., with a chemical breaker like calcium chloride) or by oven evaporation.
    • Subject the recovered binder to standard asphalt tests, including Penetration (ASTM D5), Softening Point (ASTM D36), and Ductility (ASTM D113) [3].
  • Analysis: These tests determine the final hardness, thermal susceptibility, and flexibility of the binder in the pavement.

References

Application Notes and Protocols for Amine Derivatization in Cytotoxicity Studies

Author: Smolecule Technical Support Team. Date: February 2026

This document provides a detailed methodology for the derivatization of amine-containing compounds and their subsequent evaluation for cytotoxic activity. Derivatization is a critical sample preparation technique that enhances the detection and analysis of compounds that otherwise lack optimal properties for chromatographic or spectroscopic measurement [1]. The protocols below integrate established, high-quality methods for chemical derivatization and cell viability testing.

Chemical Derivatization of Amine Functional Groups

Many biologically active compounds, including potential cytotoxic agents, contain primary or secondary amine functional groups. Derivatization can improve their analytical detection, which is crucial for quantification in biological matrices or for monitoring chemical reactions [2].

Selection of Derivatization Reagent

The choice of reagent depends on the desired analytical outcome. The following table summarizes common amine-derivatization reagents and their properties, based on a comparative study [2]:

Reagent Full Name Key Analytical Features Best Suited For
Dansyl-Cl 5-(Dimethylamino)naphthalene-1-sulfonyl chloride Fluorescence detection, versatile, less pH-dependent [2]. General metabolomics; highly versatile for MS and fluorescence [2].
OPA o-Phthalaldehyde Fluorescence detection (requires thiol, e.g., 3-MPA) [2]. Fast derivatization; not suitable for secondary amines [2].
Fmoc-Cl 9-Fluorenylmethyl chloroformate Fluorescence detection, strong UV absorption [2]. Enhancing chromatographic separation and sensitivity [2].
Dabsyl-Cl 4-Dimethylaminoazobenzene-4′-sulfonyl chloride Strong UV-vis absorption, mass spectrometry [2]. Methods requiring high sensitivity with UV or MS detection [2].
Marfey's reagent 1-Fluoro-2,4-dinitrophenyl-5-l-valine amide UV detection, chiral separation of enantiomers [2]. Distinguishing between D- and L-amino acid enantiomers [2].
General Derivatization Workflow with Dansyl Chloride

Dansyl chloride (Dansyl-Cl) is a highly versatile reagent suitable for both mass spectrometry and highly sensitive fluorescence detection [2]. The following workflow can be adapted for derivatizing primary or secondary amine-containing compounds like abietylamine.

G Start Start: Amine-Containing Compound Step1 Step 1: Prepare Reaction Mixture • Compound + Dansyl-Cl (in acetone) • Buffer (e.g., NaHCO₃, pH ~10.0) Start->Step1 Step2 Step 2: Incubate • 60°C for 10-15 min • Protect from light Step1->Step2 Step3 Step 3: Terminate Reaction • Add acid (e.g., 1M HCl) • or primary amine (e.g., glycine) Step2->Step3 Step4 Step 4: Extract Derivative • Use organic solvent (e.g., ethyl acetate) Step3->Step4 Step5 Step 5: Analyze • LC-MS/MS or HPLC-FLD Step4->Step5

Detailed Protocol:

  • Reaction Setup: Dissolve the amine-containing compound (e.g., 0.1-1.0 mg) in a suitable solvent (e.g., methanol or buffer). Add a molar excess of Dansyl-Cl (e.g., 1.5-2.0 equivalents) dissolved in a dry, non-nucleophilic solvent like acetone [2] [3].
  • Base Catalyst: Add a carbonate or bicarbonate buffer (e.g., 0.1 M sodium bicarbonate, pH ~9.5-10.5) to maintain a basic pH, which is crucial for the reaction to proceed [2] [3].
  • Incubation: Heat the mixture at 50-60°C for 10-15 minutes while protecting it from light [2] [3]. The solution may turn yellow-orange.
  • Reaction Quenching: Terminate the reaction by adding a small volume of acid (e.g., 1M HCl) to neutralize the base or by adding an excess of a primary amine like glycine to consume any remaining Dansyl-Cl [3].
  • Product Isolation: Extract the dansylated derivative with an organic solvent such as ethyl acetate. Evaporate the solvent under a gentle stream of nitrogen or using a rotary evaporator.
  • Analysis: Reconstitute the derivative in a mobile phase compatible with LC-MS/MS or HPLC with fluorescence detection (Ex/Em ~330-370 nm / ~490-540 nm) [2] [3].

Cell Viability Assay for Cytotoxicity Screening

The MTT assay is a widely used, robust colorimetric method for assessing cell viability and proliferation in response to chemical compounds [4] [5].

MTT Assay Workflow

The following diagram and protocol detail the steps for evaluating the cytotoxicity of a derivatized compound.

G A Plate Cells (5×10³ cells/well in 96-well plate) Incubate 24h B Treat with Compound Add test compound at various concentrations Incubate for 24, 48, 72h A->B C Add MTT Reagent (0.5 mg/mL final concentration) Incubate 2-4h at 37°C B->C D Solubilize Formazan Remove medium, add DMSO Shake to dissolve crystals C->D E Measure Absorbance Read at 550-570 nm D->E

Detailed MTT Assay Protocol [4] [5]:

  • Cell Seeding: Seed cells (e.g., HCT-116, MCF-7, HeLa) in a 96-well plate at a density of approximately 5 × 10³ cells per well in 100 µL of complete culture medium. Allow cells to adhere by incubating for 24 hours in a humidified incubator at 37°C with 5% CO₂ [5].
  • Compound Treatment:
    • Prepare stock solutions of the native and derivatized compounds in DMSO. The final DMSO concentration in the assay should not exceed 0.5% to avoid solvent toxicity [5].
    • Add medium containing the test compound at a range of concentrations (e.g., 1 µM, 10 µM, 25 µM, 50 µM, 100 µM) to the wells. Include a negative control (vehicle only, e.g., 0.5% DMSO) and a blank (medium without cells). Perform experiments in at least triplicate.
    • Incubate the plates for a predetermined time (e.g., 24, 48, and 72 hours) [5].
  • MTT Incubation:
    • Prepare an MTT solution in PBS (Phosphate Buffered Saline) at 5 mg/mL. Filter-sterilize.
    • Add 10 µL of the MTT solution to each well (final concentration of 0.5 mg/mL).
    • Return the plate to the incubator for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals [4].
  • Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of DMSO to each well to solubilize the formazan crystals. Shake the plate gently on an orbital shaker for 10-15 minutes to ensure complete dissolution [4] [5].
  • Absorbance Measurement: Measure the absorbance of each well using a multi-well plate reader at a wavelength of 550-570 nm, with a reference wavelength of 630-690 nm to subtract background [4].
Data Analysis

Calculate the cell viability as a percentage relative to the vehicle-treated control cells using the formula: % Viability = (Mean Absorbance of Treated Well / Mean Absorbance of Control Well) × 100

Dose-response curves can be plotted to determine the IC₅₀ value (the concentration that inhibits cell viability by 50%).

Integrated Strategy for Derivative Screening

For a comprehensive screening program, the derivatization and bioassay protocols can be integrated into a single workflow, as visualized below.

G Native Native Amine Compound Derivatization Derivatization (e.g., with Dansyl-Cl) Native->Derivatization Analysis Analytical Characterization (LC-MS, HPLC) Derivatization->Analysis Screening Cytotoxicity Screening (MTT Assay) Analysis->Screening Data Data Integration & IC50 Calculation Screening->Data

Troubleshooting and Technical Notes

  • Derivatization Yield: If derivatization yield is low, optimize the molar ratio of reagent to analyte, reaction time, temperature, and pH [2].
  • MTT Assay Pitfalls: The formazan product is insoluble, so complete solubilization is critical. Avoid aerating the DMSO when mixing. Be aware that reducing agents can interfere with the assay by non-enzymatically reducing MTT [4].
  • Cell Line Variability: The optimal cell seeding density and incubation time with MTT can vary significantly between different cell lines. These parameters should be determined empirically [4].

References

Context and Potential of Abietylamine Derivatives

Author: Smolecule Technical Support Team. Date: February 2026

Abietylamine is an amine derivative of abietic acid, a diterpene resin acid found in coniferous trees like pine [1]. While the search results do not detail surfactants made from this compound, they highlight the significant interest in modifying resin acids for various biomedical and industrial applications.

  • Anti-inflammatory Activity: Dehydroabietic acid (DAA), a derivative of abietic acid, has demonstrated potent anti-inflammatory effects by suppressing key inflammatory pathways (Src, Syk, and TAK1 kinases) in macrophages [1]. This suggests that this compound-derived surfactants could be designed for targeted anti-inflammatory drug delivery.
  • Use in Drug Delivery Systems: Surfactants, particularly niosomes (non-ionic surfactant vesicles), are widely used as nanocarriers to improve drug bioavailability, target delivery, and reduce side effects [2] [3]. Cationic surfactants are also noted for their antimicrobial properties, which are influenced by the length of their alkyl chains [4].

General Surfactant Synthesis and Characterization Methods

Although a specific protocol for this compound is unavailable, the following generalized workflow and methodologies from the search results can be adapted for its use.

Experimental Workflow for Surfactant Synthesis and Testing

The diagram below outlines a general workflow for creating and evaluating a new surfactant, which can be applied to this compound.

Detailed Methodologies

Here are detailed protocols for key experiments cited in the workflow:

  • Synthesis via Alkylation and Quaternization

    • Reference Protocol: A common method for synthesizing cationic surfactants involves a one-step alkylation. For example, hexamethylenetetramine was reacted with alkyl bromides (e.g., 1-bromotetradecane) in tetrahydrofuran (THF) under reflux with continuous stirring for 12 hours [4].
    • Adaptation for this compound: this compound can be reacted with a suitable alkylating agent (e.g., an alkyl halide or epichlorohydrin [5]) in an organic solvent. The reaction would aim to quaternize the amine group, creating a cationic quaternary ammonium salt. The molar ratio, temperature, and reaction time would need to be optimized.
  • Purification by Filtration and Recrystallization

    • Reference Protocol: After synthesis, the precipitate is cooled, filtered off, and washed with acetone to remove impurities. The product is then recrystallized from ethanol multiple times and dried to a constant weight [4].
  • Characterization Techniques and Parameters

    • Structural Analysis: Confirm chemical structure using Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) and Fourier-Transform Infrared Spectroscopy (FTIR) [4] [5].
    • Surface Activity: Determine the critical micelle concentration (CMC) and efficiency by measuring surface tension versus concentration log using a drop shape analyzer or tensiometer [5].
    • Solution Behavior: Measure the Krafft point (the temperature above which the surfactant forms micelles) by monitoring solubility. Conductivity measurements can also be used to determine CMC and study thermodynamic parameters [5].
    • Micelle Size and Charge: Use Dynamic Light Scattering (DLS) to determine the hydrodynamic diameter of micelles or vesicles and Zeta potential measurement to assess the surface charge of the aggregates [2] [4] [5].
  • Application Testing Protocols

    • Antimicrobial Assay: Evaluate antibacterial activity using the agar disk diffusion method. Solutions of the surfactant are applied to filter paper disks placed on agar plates inoculated with bacterial pathogens. The diameter of the inhibition zone is measured after incubation [4].
    • Drug Delivery Efficacy:
      • Encapsulation: Prepare drug-loaded niosomes using the thin film hydration method. Surfactant and cholesterol are dissolved in an organic solvent, evaporated to form a thin film, and hydrated with an aqueous solution containing the drug (e.g., an antibiotic) [2].
      • Purification and Analysis: Separate unencapsulated drug via ultracentrifugation. Determine Encapsulation Efficiency (EE%) by breaking vesicles with methanol and analyzing drug concentration using techniques like RP-HPLC [2].

Key Properties for Surfactant Evaluation

The table below summarizes critical parameters to characterize a new surfactant, as demonstrated in the literature for similar compounds.

Property Description Example Data from Literature
Critical Micelle Concentration (CMC) Concentration at which micelles form. Lower CMC indicates higher efficiency. C12EO-5 surfactant: ~0.0025 mmol/L [5]
Surface Tension at CMC (γCMC) Minimum surface tension achieved. Lower value indicates better surface activity. C12EO-5 surfactant: ~28 mN/m [5]
Krafft Point (Kt) Minimum temperature for spontaneous micelle formation. Lower values are better for solubility. C16EO-5 surfactant: < 0°C [5]
Encapsulation Efficiency (EE%) Percentage of drug successfully encapsulated within a vesicle. Rifamycin S in niosomes: > 0.13 μg/g [2]
Antimicrobial Activity (IZD) Inhibition Zone Diameter, measured in mm, indicates potency against bacteria. QHETA-14 vs. S. aureus: 22.7 mm at 200 μg/disk [4]

Suggested Research Directions

Given the lack of direct information, here are potential paths forward for your research:

  • Explore Broader Chemical Literature: Search scientific databases for "rosin-based surfactants," "diterpene amine surfactants," or the chemical name of this compound for specialized papers.
  • Adapt Protocols from Analogous Compounds: The protocols for synthesizing cationic surfactants from hexamethylenetetramine [4] or anionic-nonionic Gemini surfactants [5] provide an excellent starting point for experimental design.
  • Leverage Known Bioactivity: Given the strong anti-inflammatory properties of dehydroabietic acid [1], a promising research direction would be to design and test this compound-based surfactants for creating targeted anti-inflammatory drug delivery systems.

References

Modern Frameworks for Antibacterial Agent Development

Author: Smolecule Technical Support Team. Date: February 2026

The discovery and optimization of new antibacterial agents often follow a structured pathway, from initial discovery to lead optimization. The chart below illustrates this core workflow, integrating key stages like target identification and mechanism of action studies [1].

G Start Start: Compound Screening MOA Mechanism of Action Study Start->MOA Hit Identification SAR SAR & Lead Optimization MOA->SAR Target Engagement PKPD PK/PD Profiling SAR->PKPD Lead Candidate InVivo In Vivo Efficacy PKPD->InVivo Preclinical Candidate

Key Experimental Protocols for Antibacterial Evaluation

Should you obtain abietylamine or its analogs, the following standardized protocols are essential for evaluating its antibacterial potential.

Protocol 1: Determining Minimum Inhibitory Concentration (MIC) [2] [3]

  • Objective: To determine the lowest concentration of a compound that inhibits visible bacterial growth.
  • Method: Broth Microdilution.
  • Materials:
    • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable media.
    • Sterile 96-well microtiter plates.
    • Bacterial suspension adjusted to 0.5 McFarland standard, further diluted to yield ~5 × 10⁵ CFU/mL per well.
    • Serial two-fold dilutions of the test compound (e.g., this compound).
  • Procedure:
    • Prepare serial dilutions of the compound directly in the broth within the microtiter plate.
    • Inoculate each well with the prepared bacterial suspension.
    • Include growth control (bacteria, no compound) and sterility control (broth only) wells.
    • Seal the plate and incubate at 35±2°C for 16-20 hours.
  • Analysis: The MIC is the lowest concentration of the compound that completely prevents visible turbidity.

Protocol 2: Time-Kill Curve Assay [2] [3]

  • Objective: To characterize the bactericidal kinetics and rate of bacterial killing over time.
  • Method: Culture sampling over 24 hours.
  • Materials:
    • Broth media, test compound, bacterial culture.
    • Sterile phosphate-buffered saline (PBS) for serial dilution.
    • Agar plates for colony counting.
  • Procedure:
    • Exponentially growing bacteria are exposed to the compound at multiples of the MIC (e.g., 1x, 4x MIC) in flasks.
    • Incubate the flasks with shaking at 35±2°C.
    • Take samples (e.g., 100 µL) at predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours).
    • Serially dilute each sample in PBS and plate onto agar plates.
    • Count colonies after overnight incubation.
  • Analysis: Plot log₁₀ CFU/mL versus time. A bactericidal agent is defined as one that achieves a ≥3-log₁₀ (99.9%) reduction in CFU/mL within 24 hours. An agent that maintains or slows growth without achieving this kill level is considered bacteriostatic [3].

Protocol 3: Assessing Anti-Biofilm Activity [2]

  • Objective: To evaluate the ability of a compound to inhibit biofilm formation or eradicate pre-formed biofilms.
  • Method: Crystal Violet Staining.
    • Part A: Biofilm Formation Inhibition:
      • Add sub-MIC concentrations of the compound to a microtiter plate.
      • Inoculate with bacteria and incubate under conditions that promote biofilm formation (e.g., 37°C, 24-48 hours).
      • Gently wash wells to remove non-adherent cells.
      • Stain adherent biofilms with crystal violet (0.1%), solubilize with ethanol, and measure absorbance at 595nm.
    • Part B: Pre-formed Biofilm Eradication:
      • Allow biofilms to form first in the plate.
      • Then treat with the compound for 24 hours.
      • Wash, stain, and measure as above.
  • Analysis: Compare absorbance of treated wells to untreated control wells to calculate the percentage of biofilm inhibition or eradication.

A Practical Workflow for Natural Product Optimization

For a complex natural product like this compound, generating analogs for SAR studies is a major bottleneck. The "build-up library" strategy offers an efficient solution, as demonstrated with MraY inhibitors [1]. The following diagram details this innovative approach.

G LibDesign Library Design CoreFrag Core Fragment (e.g., this compound derivative with aldehyde group) LibDesign->CoreFrag AccFrag Accessory Fragment Library (Hydrazines, various chemotypes) LibDesign->AccFrag Ligation In-Situ Ligation (Hydrazone Formation) CoreFrag->Ligation AccFrag->Ligation InSituScreen In-Situ Biological Screening (Enzymatic & Cell-Based Assays) Ligation->InSituScreen

Key Steps for a Build-Up Library [1]:

  • Design: Divide the structure of this compound into a core fragment (responsible for fundamental target binding) and numerous accessory fragments (to modulate affinity, selectivity, and pharmacokinetics).
  • Chemical Ligation: Choose a high-yielding, clean reaction (e.g., hydrazone formation) to ligate the fragments directly in assay plates, producing only water as a by-product. This avoids complex purification.
  • In-Situ Screening: Directly evaluate the entire library in biochemical and cell-based antibacterial assays without isolating each analog. This dramatically accelerates the identification of promising leads.

Data Presentation and Analysis

Table 1: Interpretation of Bactericidal Activity from Time-Kill Assays [3]

Kill Kinetics Definition Implication
Bactericidal ≥3-log₁₀ (99.9%) reduction in CFU/mL within 24 hours. Compound directly kills bacteria; often preferred for severe infections.
Bacteriostatic Inhibits growth but does not meet the 99.9% kill criterion. Relies on host immune system to clear infection; still clinically effective for many indications.

Table 2: Strategic Considerations for Bactericidal vs. Bacteriostatic Agents [3]

Factor Bactericidal Bacteriostatic
Preferred Use Endocarditis, meningitis, neutropenia. Skin/soft tissue infections, pneumonia, intra-abdominal infections.
Combination Therapy Risk of antagonism with protein synthesis inhibitors (e.g., tetracyclines). Can be synergistic with other agents (e.g., linezolid + rifampicin).
Clinical Dogma Often perceived as superior for severe infections. Many agents (e.g., linezolid, tigecycline) are non-inferior to bactericidal drugs in trials.

A Roadmap for Investigating this compound

Given the lack of direct data, initiating a research program on this compound would require a systematic approach:

  • Start with Broad Screening: Determine the MIC of this compound against a panel of Gram-positive and Gram-negative bacteria to establish a baseline of activity [2].
  • Define Killing Kinetics: Use a time-kill assay to conclusively determine if its action is bactericidal or bacteriostatic [3].
  • Explore the Mechanism of Action: Investigate how this compound kills bacteria. Does it disrupt membrane integrity [2], inhibit specific enzymes [4], or generate reactive oxygen species [2]?
  • Embrace Modern Optimization: Employ strategies like the build-up library to efficiently create and screen analogs, moving rapidly from a hit to a lead compound [1].

References

FAQs: Synthetic Alternatives in Drug Discovery

Author: Smolecule Technical Support Team. Date: February 2026

Q1: What is the general rationale for developing synthetic alternatives to existing antibiotics? The primary drivers are combating antibiotic resistance, improving therapeutic profiles, and overcoming toxicity issues. For instance, Mithramycin A is an effective antitumor antibiotic whose clinical use is limited by toxicity. Research has successfully created analogs, or "mithralogs," such as DEM-DIG-MSK, which show high antitumor activity with reduced toxicity, demonstrating the value of synthetic alternatives [1] [2].

Q2: What are the main strategies for creating new synthetic analogues? Two powerful and common strategies are Combinatorial Biosynthesis and Chemoenzymatic Synthesis.

  • Combinatorial Biosynthesis involves genetically engineering the biosynthetic pathway in a microorganism to produce novel compound variants. This was used to generate new Mithramycin analogues by modifying sugar biosynthesis genes and the 3-carbon side chain [1].
  • Chemoenzymatic Synthesis uses purified enzymes to catalyze specific modifications that are challenging to achieve with traditional chemistry. For example, the enzyme CdpNPT was used to attach various alkyl groups to the antibiotic Daptomycin, creating new analogs with potent activity against resistant strains [3].

Q3: What are common bottlenecks in translating novel synthetic compounds to industrial scale? According to recent industry analysis, key challenges include [4]:

  • Scale-up Bottlenecks: Difficulty in transitioning from lab-scale to pilot and commercial-scale fermentation and purification.
  • The Validation Gap: A disconnect between in silico (AI) predictions and functional wet-lab validation of new compounds or enzymes.
  • IP Complexity: Restrictive or unclear intellectual property models that can delay product development and commercialization.

Troubleshooting Guides

Issue: Low Yield of Target Analogue from Engineered Microbial Strain

Possible Cause Investigation Steps Potential Solution
Inefficient precursor supply - Analyze feeding studies with 13C-labeled precursors (e.g., acetate, propionate) to confirm biosynthetic building blocks are being incorporated [5]. Engineer host metabolism to overproduce rate-limiting precursors.

| Incomplete or incorrect genetic modification | - Sequence the modified biosynthetic gene cluster to confirm intended changes.

  • Use analytical HPLC-MS to compare product profile with the wild-type strain [1]. | Re-engineer the host strain; optimize fermentation conditions. | | Toxicity of the intermediate or final product to the host | - Monitor cell growth and morphology after induction of biosynthesis. | Use a strong, inducible promoter to delay production until after the growth phase. |

Issue: Newly Synthesized Analog Shows No Improved Activity

Possible Cause Investigation Steps Potential Solution
Modification inactivated the compound - Compare the analog's binding to the molecular target (e.g., DNA, enzyme) with the parent compound using assays like EMSA or ITC [1] [2]. Re-evaluate the structure-activity relationship (SAR) to guide a different modification.

| Poor compound penetration or efflux | - Perform accumulation assays in bacterial cells.

  • Check for activity against strains with knocked-out efflux pumps. | Modify the compound to reduce its recognition by efflux pumps. | | The modification does not overcome the resistance mechanism | - Test the analog against a panel of clinically relevant resistant and susceptible strains [3]. | Use combinatorial strategies to introduce multiple modifications that target different resistance mechanisms. |

Experimental Workflows for Alternative Development

The following diagrams outline generalized experimental workflows inspired by the search results, which can be adapted for developing alternatives to various lead compounds.

Diagram 1: Workflow for Generating Analogues via Combinatorial Biosynthesis This workflow is based on the methods used to create new Mithramycin analogs [1].

Start Start: Identify Lead Compound A Clone and Sequence Biosynthetic Gene Cluster Start->A B Identify Key Genes for Modification (e.g., Glycosylation, Side Chain) A->B C Genetic Engineering of Host (Gene Inactivation/ Heterologous Expression) B->C D Fermentation and Compound Extraction C->D E HPLC-MS Analysis of Products D->E E->B No New Products F Scale-up and Purification of Novel Analogues E->F G Biological Activity Assays F->G

Diagram 2: Workflow for Generating Analogues via Chemoenzymatic Synthesis This workflow is derived from the process used to create alkyl-diversified Daptomycin analogs [3].

Start Start: Isolate Parent Compound A Screen Enzymes (e.g., Prenyltransferases) for Activity on Parent Compound Start->A B Screen for Donor Substrate Promiscuity (e.g., Alkyl-PP library) A->B B->A No Active Enzyme C Optimize Reaction Conditions (pH, Temperature, Cofactors) B->C D Scale-up Enzymatic Reaction C->D E Purify and Characterize Analogues (NMR, MS) D->E F Test Against Resistant Pathogens E->F

References

Understanding Pharmaceutical Supply Chain Challenges

Author: Smolecule Technical Support Team. Date: February 2026

The life sciences industry faces several persistent supply chain challenges that can affect the availability of specific compounds. The table below summarizes the key issues identified in current industry analyses.

Challenge Category Specific Causes & Manifestations Potential Impact on Research
Manufacturing & Quality Good Manufacturing Practice (GMP) violations, plant shutdowns, contamination events, and sterility issues [1]. Sudden and prolonged loss of supply for a specific compound or its starting materials.
Logistics & Transportation Geopolitical unrest, volatile freight costs, capacity constraints, and labor shortages [2] [3]. Delayed shipments, increased costs for temperature-controlled transport, and longer lead times.
Regulatory & Compliance Evolving regulatory oversight, especially for foreign suppliers and APIs; complex customs and documentation hurdles [4] [2]. Difficulty in importing materials for clinical trials; compliance failures leading to seized shipments.
Supplier Landscape Limited number of suppliers (single-source dependency), market exits by manufacturers, and low profitability for some generic chemicals [1]. Difficulty finding alternative sources; market becomes vulnerable to disruption from a single manufacturer's problem.

FAQs & Troubleshooting for Supply Chain Disruptions

Here are some common questions and actionable steps you can take when facing a supply disruption for a key reagent like abietylamine.

FAQ 1: Our primary supplier for a critical chemical has announced a discontinuation. What are our immediate first steps?

  • Troubleshooting Guide:
    • Contact the Supplier Immediately: Confirm the last available order dates and inquire about any potential alternative suppliers they recommend.
    • Audit Existing Inventory: Determine your exact on-hand quantity and the rate of consumption for your key experiments. This will define your timeline for action.
    • Search for Alternatives: Broaden your search to include global chemical suppliers and consider evaluating a compound with similar biological or chemical properties for your experiments.
    • Consider Custom Synthesis: If the compound is highly specialized, contact contract research organizations (CROs) or manufacturers that offer custom synthesis services.

FAQ 2: A shipment of temperature-sensitive reagents has been delayed in transit. How should we handle this?

  • Troubleshooting Guide:
    • Activate Visibility Tools: If available, use the real-time tracking and condition monitoring (e.g., temperature, humidity) data from the shipper to assess if the product integrity has been compromised [4] [2].
    • Implement a Quarantine Protocol: Upon arrival, do not use the material immediately. Visually inspect the packaging and temperature data loggers.
    • Perform Quality Control Testing: For critical materials, plan for and perform analytical tests (e.g., HPLC, NMR) to confirm the identity, purity, and stability of the material before using it in any experiments [5]. The diagram below outlines this logical decision process.

Start Delayed Shipment Arrives Inspect Inspect Packaging & Data Loggers Start->Inspect Decision1 Signs of Temperature Excursion? Inspect->Decision1 Quarantine Quarantine Material and Notify Supplier Decision1->Quarantine Yes Test Perform QC Testing (e.g., HPLC, NMR) Decision1->Test No Quarantine->Test Decision2 QC Results Meet Specification? Test->Decision2 Use Approve for Use in Experiments Decision2->Use Yes Reject Reject Batch and Document Decision2->Reject No

FAQ 3: How can we make our lab's supply chain for critical materials more resilient?

  • Troubleshooting Guide:
    • Diversify Your Supplier Base: Avoid single-source dependency. Identify and qualify at least two suppliers for every critical material, even if one is primarily used [3].
    • Increase Visibility and Forecasting: Share your projected usage forecasts with key suppliers to help them plan. For high-value shipments, insist on IoT-enabled tracking [2].
    • Maintain Strategic Buffer Stock: For materials essential to ongoing, long-term projects, consider holding a safety stock to buffer against short-term disruptions [2].
    • Partner with Specialized Logistics Providers: For complex or high-value shipments, using a third-party logistics (3PL) provider with expertise in life sciences can mitigate risks associated with transportation and customs [2].

Proactive Risk Mitigation Strategies

To prevent future disruptions, consider implementing these broader strategies within your organization or research group:

  • Conduct a Supply Chain Vulnerability Audit: Map the origin and pathway of your most critical materials to identify single points of failure [1].
  • Strengthen Supplier Relationships: Go beyond a transactional relationship. Engage in direct communication to better understand their capacity and potential challenges [3].
  • Explore Nearshoring: For materials primarily sourced from a single geographic region, investigate suppliers in closer or more politically stable regions to shorten and de-risk supply lines [3].

References

meeting REACH compliance for abietylamine

Author: Smolecule Technical Support Team. Date: February 2026

Understanding REACH Obligations

REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) is an EU regulation that places responsibility on companies to manage the risks from chemicals [1].

Who must comply? [1]

Role Obligation
Manufacturer Produces chemicals in the EEA.
Importer Buys chemicals from outside the EEA.
Downstream User Uses chemicals in industrial or professional activities.

The core principle is that substances must be registered if they are manufactured or imported in quantities of one tonne or more per year [1]. Unregistered substances cannot be legally marketed or used in the EEA.

Frequently Asked Questions

  • What is the first step if I need to register a substance like abietylamine? The first step is typically pre-registration, which grants you a transition period to prepare the full registration. After pre-registering, you will become part of a Substance Information Exchange Forum (SIEF) [2]. The SIEF is a platform for all potential registrants of the same substance to share data, agree on classification, and prepare a joint registration dossier.

  • What are my key responsibilities within a SIEF? As a SIEF participant, you have several legal obligations [2]:

    • Respond to information requests from other participants.
    • Share existing studies upon request.
    • Avoid duplicate animal testing; all vertebrate animal data must be shared.
    • Collectively agree on the need for any new studies and arrange for them to be carried out.
    • Work towards a joint submission of data, typically coordinated by a Lead Registrant.
  • What is the role of a Lead Registrant? The Lead Registrant (LR) is agreed upon by the SIEF members. The LR is responsible for preparing and submitting the lead registration dossier, which contains the core set of data on the substance's properties. Other registrants can then submit their own company-specific information while referring to this lead dossier to avoid duplicating work [2].

  • My company is a "downstream user" of a registered substance. What must I do? Your primary obligation is to use the substance according to the conditions described in the Safety Data Sheet (SDS) provided by your supplier [1]. You should also check that your specific use of the substance is covered by your supplier's registration. If it is not, you may need to inform your supplier or prepare your own chemical safety assessment.

REACH Compliance Workflow

For a clearer overview, the following chart outlines the key stages a manufacturer or importer must go through to achieve and maintain REACH compliance.

REACH_Workflow Start Start: Determine Registration Duty PreReg Pre-register Substance Start->PreReg SIEF Join Substance Information Exchange Forum (SIEF) PreReg->SIEF DataGap Assess Data & Identify Gaps SIEF->DataGap ShareData Share Data & Agree on Testing DataGap->ShareData Submit Submit Joint Registration Dossier ShareData->Submit Maintain Maintain Registration & Update for Changes Submit->Maintain

Finding Information on this compound

Since the search results lack specifics on this compound, I suggest these steps to find the information you need:

  • Consult the ECHA Website: The most reliable source is the ECHA database. Search for "this compound" on the ECHA website to find its registration status, any existing SIEFs, and if it is on the Candidate List.
  • Check the SVHC Candidate List: The Candidate List is updated regularly (typically in January and June) [3] [4]. Verify whether this compound is listed, as this triggers immediate communication obligations in the supply chain.
  • Engage with Industry Groups: For a substance like this compound, industry consortia may have formed to manage its registration. Contacting relevant chemical industry associations can provide direct links to existing regulatory efforts.

References

A Framework for Stability Troubleshooting

Author: Smolecule Technical Support Team. Date: February 2026

The guides below are structured around common stability issues. You can populate them with specific data for abietylamine as it is discovered through experimental studies.

Issue Possible Causes Recommended Actions
Observed Potency Loss Chemical degradation (hydrolysis, oxidation), physical loss (adsorption, volatilization) Identify degradation products (e.g., via LC-MS), optimize packaging (moisture-proof, inert gas) [1] [2].
Color Change or Precipitation Light-induced degradation, oxidative processes, polymorphism changes Conduct photostability studies (ICH Q1B), use light-resistant containers, control oxygen exposure [3] [2].
Formation of Degradation Products Reaction with excipients, sensitivity to pH, temperature abuse Perform forced degradation studies, select compatible excipients, determine optimal pH range [1] [4].

How to Establish Experimental Protocols

Since a direct method for this compound is not available, the following is a standard protocol for a forced degradation study, which is a critical first step in understanding a compound's stability profile [1] [2] [4].

Forced Degradation Study Protocol

1. Objective: To identify likely degradation products and pathways of a drug substance under various stress conditions, informing formulation development and storage conditions.

2. Experimental Workflow: The following diagram outlines the key stages of a systematic forced degradation study.

Start Start: Drug Substance Stress Apply Stress Conditions Start->Stress Analyze Analyze Samples Stress->Analyze Identify Identify & Characterize Analyze->Identify Report Report & Conclude Identify->Report

3. Detailed Methodologies:

  • Stress Conditions: Subject the drug substance to the following conditions [1] [4]:

    • Acidic Hydrolysis: Treat with 0.1-1 M HCl at elevated temperature (e.g., 60°C) for 1-7 days.
    • Basic Hydrolysis: Treat with 0.1-1 M NaOH at elevated temperature (e.g., 60°C) for 1-7 days.
    • Oxidative Degradation: Treat with 0.1-3% hydrogen peroxide at room temperature for up to 7 days.
    • Thermal Degradation: Expose the solid drug substance to elevated temperatures (e.g., 70°C) for up to 2 weeks.
    • Photolytic Degradation: Expose the solid and solution drug substance to UV and visible light as per ICH Q1B guidelines.
  • Analysis: Monitor the degradation using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) [1] [4].

    • Chromatographic Separation: Use a C18 column. A mobile phase of water/acetonitrile or water/methanol in gradient elution mode is common.
    • Detection: Use a Photodiode Array (PDA) detector for initial profiling and MS for the structural elucidation of degradation products.
  • Characterization: Use Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) and tandem MS/MS to fragment the degradation products and propose their structures. For major degradation products, isolation and Nuclear Magnetic Resonance (NMR) spectroscopy may be used for definitive confirmation [1] [4].

Frequently Asked Questions (FAQs)

Q1: What is the typical shelf-life of a drug substance like this compound, and how is it determined? A drug's shelf-life is determined through long-term stability studies conducted under recommended storage conditions (e.g., 25°C ± 2°C/60% RH ± 5% RH) as per ICH guidelines. The time until the product exceeds acceptance criteria for assay or degradants is its shelf-life [3] [2]. For preliminary estimates, accelerated studies at higher temperatures (40°C ± 2°C/75% RH ± 5% RH) and degradation kinetic modeling are used [3] [2].

Q2: What are the most common pathways for drug degradation I should be aware of? The most common chemical degradation pathways are hydrolysis (especially for esters and amides), oxidation, and photolysis. The dominant pathway depends on the drug's molecular structure and its environment [2].

Q3: How can I quickly predict long-term stability during early development? Accelerated Predictive Stability (APS) studies are emerging as a powerful tool. These studies use extreme conditions of temperature and humidity over a short period (e.g., 3-4 weeks) to build models that predict the drug's behavior under long-term storage, allowing for faster decision-making [3].

Finding Specific Information on this compound

To build out this technical center with data specific to this compound, I suggest you:

  • Search specialized databases: Look up This compound or its chemical registry number in SciFinder, Reaxys, or PubChem.
  • Review supplier documentation: Check safety data sheets (SDS) and technical data sheets from chemical suppliers for any available stability information.
  • Consult related literature: Search for studies on compounds with similar functional groups (like other primary amines or terpene-derived structures) to infer potential stability issues.

References

scaling up abietylamine laboratory synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Scalable Synthesis of Chiral Amines

A primary challenge in scaling chiral amine synthesis is achieving high enantiomeric excess (ee) and yield while minimizing waste. An efficient method for synthesizing (R)-4-methoxyamphetamine (an amphetamine derivative) using an engineered amine dehydrogenase (AmDH) demonstrates key scalable process principles [1].

Key Advantages of the AmDH Method:

  • High Stereoselectivity: Produces the desired (R)-enantiomer with >99% ee [1].
  • Atom Economy: Uses inexpensive inorganic ammonia as the amino donor, producing water as the only by-product [1].
  • Mild Reaction Conditions: Operates under typical bio-catalytic conditions, reducing energy consumption compared to traditional chemical synthesis.

Detailed Experimental Protocol

Based on the published synthesis of (R)-4-methoxyamphetamine, here is a scalable methodology [1]:

  • Enzyme: Use the engineered amine dehydrogenase mutant LsAmDH-W5-5 (T123G/S157T/S275G).
  • Cofactor Regeneration: Employ a formate dehydrogenase (FDH) with sodium formate to regenerate the essential NADH cofactor continuously.
  • Reaction Conditions:
    • Substrate: 4-Methoxypropiophenone (200 mM)
    • Amino Donor: Ammonium formate (500 mM)
    • Buffer: 100 mM Tris-HCl, pH 9.0
    • Temperature: 30°C
    • Agitation: 200 rpm
    • Reaction Time: 24 hours

The process can be adapted for a Packed Bed Reactor (PBR) by co-immobilizing the AmDH and FDH on a solid support, allowing for continuous production [1].

Troubleshooting Guide & FAQs

The following table addresses common challenges in scaling up enzymatic synthesis of chiral amines.

Challenge Possible Cause Solution
Low Product Yield Enzyme instability or denaturation at scale. Optimize immobilization techniques; use a PBR for continuous processing [1].
Low Enantiomeric Excess (ee) Unoptimized ammonium concentration. For the W5-5 mutant, an ammonium concentration of 500 mM is sufficient for 200 mM substrate [1].
High Production Cost Expensive cofactors (NADH). Implement a robust cofactor regeneration system (e.g., FDH/Formate) [1].
Substrate/Product Inhibition High concentrations of starting materials or products. Use fed-batch operation to maintain substrate below inhibitory levels; in-situ product removal [1].

General Considerations for Scale-Up

Beyond the specific protocol, successful scaling requires careful attention to several factors. The diagram below outlines the core workflow and key scale-up considerations.

Lab Lab Plant Plant Lab Optimization Lab Optimization Pilot Scale Pilot Scale Lab Optimization->Pilot Scale 10-100x scale ScaleFactors Scale-Dependent Factors: - Mixing efficiency - Heat transfer - Mass transfer - Reaction time Lab Optimization->ScaleFactors defines Industrial Production Industrial Production Pilot Scale->Industrial Production 100-1000x scale Commercial Product Commercial Product Industrial Production->Commercial Product Process Safety Safety & Regulation: - DEA registration for CS - Secure storage & tracking - Approved waste disposal [2] Process Safety->Industrial Production critical for

For any synthesis involving controlled substances, a rigorous management plan is mandatory. This includes obtaining DEA registration, providing secure storage, and maintaining detailed records from acquisition to disposal [2].

How to Proceed with Abietylamine

The information provided serves as a strong foundational guide. To develop a specific protocol for this compound:

  • Focus on Ketone Substrate: Identify the propiophenone-like ketone precursor to this compound.
  • Enzyme Screening: The AmDH mutant W5-5 has a broad substrate range, but you may need to screen other engineered AmDHs to find one active against your specific ketone [1].
  • Process Optimization: Use the workflow above to systematically test and optimize parameters like pH, temperature, and ammonium concentration for your specific reaction.

References

reducing impurities in abietylamine production

Author: Smolecule Technical Support Team. Date: February 2026

Purification Techniques for Abietic Acid

High-purity abietic acid is essential for synthesizing high-quality abietylamine. The following table summarizes two effective purification methods.

Method Key Steps Key Additives/Solvents Reported Outcome

| Amine Salt Crystallization [1] | 1. Isomerization of rosin with HCl/EtOH. 2. Formation of diamylamine salt. 3. Multiple recrystallizations from acetone. 4. Regeneration of acid with acetic acid. | Diamylamine, Acetone, Ethanol, Acetic Acid | Produces abietic acid with a specific rotation of [α](_D^{24}) -106° and a characteristic UV absorption maximum at 241 mμ [1]. | | Fractional Distillation & Crystallization [2] | 1. Fractional distillation of wood rosin under high vacuum. 2. Isolation of fractions high in abietic acid. 3. Crystallization from 80% ethanol. | Ethanol (80% by weight) | Yields a "practically white" product with a melting point of about 165 °C [2]. |

Detailed Experimental Protocols

Protocol 1: Amine Salt Crystallization (from Organic Syntheses)

This classic procedure is highly regarded for producing high-purity abietic acid [1].

  • Isomerization: In a 2L round-bottom flask fitted with a reflux condenser, place 250g of wood rosin, 740mL of 95% ethanol, and 42mL of concentrated hydrochloric acid. Boil under reflux for 2 hours while passing a stream of carbon dioxide over the solution to prevent oxidation.
  • Solvent Removal: Remove the ethanol and acid by steam distillation. Dissolve the cooled residue in 1L of ether, wash the ether solution with water, and dry over anhydrous sodium sulfate.
  • Evaporation: Evaporate the ether on a steam bath, then remove the last traces by fusing the rosin under vacuum, keeping it blanketed with carbon dioxide.
  • Amine Salt Formation: Dissolve the isomerized rosin (245g) in 375mL of acetone by heating. Slowly add 127g of diamylamine with vigorous agitation. Cool the mixture, agitate, cool in an ice bath, and collect the crystals by suction filtration.
  • Recrystallization: Recrystallize the salt four times from acetone (using 20mL per gram) to a constant specific rotation of [α](_D^{24}) -60°.
  • Regeneration of Acid: Dissolve the pure amine salt (147g) in 1L of 95% ethanol. Add 39mL of glacial acetic acid with stirring. Precipitate the abietic acid by cautiously adding 900mL of water with vigorous agitation. Collect the crystals, wash free of acetic acid, and recrystallize from ethanol/water.
Protocol 2: Combined Distillation & Crystallization (Patent Method)

This industrial-scale process is effective for purifying abietic acid directly from wood rosin [2].

  • Fractional Distillation: Distill wood rosin under a high vacuum (2 mm Hg). Separate the distillate into fractions and reserve the light-colored intermediate fraction that is high in abietic acid content (e.g., ~93%).
  • Crystallization: For every 12 parts of this intermediate fraction, add 30 parts of 80% (by weight) ethyl alcohol. Heat until complete dissolution occurs.
  • Isolation: Cool to about 20°C while agitating to crystallize abietic acid. Filter the crystals.
  • Second Crystallization: Redissolve the crystals in 25 parts of 80% alcohol and repeat the crystallization process.
  • Mother Liquor Recovery: Evaporate the mother liquors to recover a sticky residue. Fractionally distill this residue under vacuum to obtain a high-boiling fraction rich in abietic acid, which can be recycled for further crystallization.

Troubleshooting Guide & FAQs

Q: What are the common impurities in abietic acid derived from rosin? A: Rosin is a complex mixture of diterpene resin acids. The primary impurities are structural isomers of abietic acid, such as pimaric and levopimaric acid, along with oxidation products that can form if the material is exposed to air or high temperatures [1] [2].

Q: How can I monitor the purity of abietic acid during purification? A: You can use the following methods:

  • Specific Optical Rotation: Monitor the rotation during the amine salt crystallizations until it stabilizes (e.g., -60° for the diamylamine salt) [1].
  • Ultraviolet (UV) Spectroscopy: A sharp maximum at 241 mμ is characteristic of pure abietic acid [1].
  • Melting Point: A consistent melting point around 165°C indicates good purity [2].
  • HPLC: A reverse-phase method using a C18 column with a mobile phase of acetonitrile, water, and phosphoric (or formic) acid can be employed for precise analysis [3].

Q: Why is an inert atmosphere (like CO₂) used during the process? A: Abietic acid is susceptible to oxidation, which introduces new impurities. Performing reactions and solvent evaporation under a carbon dioxide blanket prevents the formation of these oxidized by-products [1] [2].

Q: The amine salt crystallizations are not yielding pure product. What should I do? A: The number of recrystallizations is critical. The procedure specifies four recrystallizations from acetone to achieve the required constant specific rotation. Using sufficient solvent (20mL per gram) for complete dissolution each time is also essential [1].

Analytical Workflow for Purity Assessment

The following diagram illustrates a logical workflow for assessing the purity of your abietic acid, which is the foundation for high-quality this compound.

Start Start: Purified Abietic Acid Sample Step1 Melting Point Analysis Start->Step1 Result1 Sharp melt ~165°C? Yes: Proceed. No: Re-crystallize. Step1->Result1 Step2 Specific Optical Rotation Result2 [α]D²⁴ ≈ -106°? Yes: Proceed. No: Re-crystallize. Step2->Result2 Step3 UV-Vis Spectroscopy Result3 λ_max at 241 nm? Yes: Proceed. No: Possible oxidation. Step3->Result3 Step4 HPLC Analysis (Definitive) Result4 Check chromatogram for impurity peaks. Step4->Result4 Result1->Step1 Fail Result1->Step2 Pass Result2->Step2 Fail Result2->Step3 Pass Result3->Step3 Fail Result3->Step4 Pass Result4->Step1 Unacceptable Impurities End High-Purity Abietic Acid Suitable for Amine Synthesis Result4->End Acceptable Purity

References

comparison of abietylamine with ferruginol activity

Author: Smolecule Technical Support Team. Date: February 2026

Biological Activities and Mechanisms of Action

The table below summarizes the key documented activities for each compound. Ferruginol has been more extensively studied, with data on its antitumor and antiviral mechanisms, while information on abietylamine is less comprehensive.

Feature This compound (Dehydrothis compound/Leelamine) Ferruginol
Chemical Class Abietane-type diterpenoid (diterpenoid amine) [1] Abietane-type diterpenoid (phenolic diterpene) [2] [3]
Anticancer Activity Reported to target multiple key signaling pathways in melanoma cells [4]. Considered a better antitumor agent than its parent molecule, dehydroabietic acid [4]. Induces apoptosis in various cancer cells (e.g., melanoma, breast, lung) [5] [6] [1]. Demonstrated in vitro cytotoxicity and inhibition of tumor growth in mouse xenograft models [5] [1].
Anticancer Mechanism Reported to induce cancer cell death through inhibition of intracellular cholesterol transport [4]. Activates caspase-associated apoptosis; induces mitochondrial membrane depolarization in some cancer cell lines [5] [6].
Antiviral Activity Information not detailed in search results. Active against Human Coronaviruses (HCoV-229E) [3], Dengue Virus (DENV-2), and Human Herpes Virus (HHV-1, HHV-2) [7].
Other Activities Positive modulator of GABAA receptors [1]. Exhibits antimicrobial, antifungal, antileishmanial, and antiplasmodial properties [8] [1].

A notable derivative of ferruginol is 18-aminoferruginol, which was created by introducing an amino group at the C-18 position. This analogue shows significantly enhanced antiproliferative activity compared to the parent ferruginol molecule [5] [6]. It also appears to trigger a different apoptotic pathway, activating caspase-3/7 without depolarizing the mitochondrial membrane, a mechanism distinct from ferruginol [5].

Experimental Data and Protocols

For researchers looking to replicate or build upon these findings, here is a summary of key experimental methodologies from the cited literature.

  • In Vitro Antiproliferative Assay (SRB Staining)

    • Application: Used to determine the growth inhibitory (GI50) concentration of ferruginol and its analogues on SK-MEL-28 human melanoma cells [5].
    • Protocol: Cells are treated with compounds for 48 hours. After incubation, cells are fixed with trichloroacetic acid and stained with Sulforhodamine B (SRB) dye, which binds to protein cellular components. The bound dye is then solubilized, and absorbance is measured to determine cell density and calculate GI50 values [5].
  • Apoptosis Analysis (DAPI Staining)

    • Application: Used to qualitatively assess apoptosis induction by ferruginol and 18-aminoferruginol in SK-MEL-28 cells [5].
    • Protocol: After 48 hours of compound treatment, cells are stained with 4′,6-diamidino-2-phenylindole (DAPI). The stained nuclei are examined using fluorescence microscopy to identify morphological changes characteristic of apoptosis, such as nuclear condensation and fragmentation [5].
  • Caspase-3/7 Activity Assay

    • Application: Used to measure the activation of executioner caspases, a late-stage marker of apoptosis, in SK-MEL-28 cells treated with ferruginol analogues [5].
    • Protocol: A luminescent assay is employed where a proluminescent caspase substrate is added to treated cells. Upon cleavage by active caspase-3/7, the substrate generates a luminescent signal, which is proportional to the amount of caspase activity present [5].
  • Mitochondrial Membrane Potential Assay (TMRM Staining)

    • Application: Used to detect early apoptosis by measuring the loss of mitochondrial membrane potential (ΔΨm) in breast cancer cell lines treated with ferruginol analogues [6].
    • Protocol: Cells are treated with compounds and then incubated with Tetramethylrhodamine Methyl Ester (TMRM), a fluorescent dye that accumulates in active mitochondria. A decrease in fluorescence intensity is indicative of mitochondrial depolarization [6].

Research Workflow for Anticancer Mechanism

The following diagram illustrates a generalized experimental workflow for probing the anticancer mechanisms of these compounds, based on the methodologies described.

Start In Vitro Cancer Cell Models A1 Cell Viability Assays (SRB, MTT) Start->A1 A2 Morphological Analysis (DAPI Staining) Start->A2 B1 Early Apoptosis Markers (Mitochondrial Potential) A1->B1 B2 Late Apoptosis Markers (Caspase-3/7 Activity) A2->B2 C1 Functional Assays (Migration/Invasion) B1->C1 Optional End Mechanistic Insights B1->End B2->C1 Optional B2->End C1->End

Key Research Implications

  • Promising but Incomplete Data: While both compounds show promising biological activity, the available data does not allow for a direct, comprehensive comparison of their potency or efficacy against specific diseases.
  • Ferruginol Derivatives: The significant enhancement in activity seen with 18-aminoferruginol suggests that chemical modification of the abietane core is a highly valuable strategy for drug development [5] [6].
  • Knowledge Gap on this compound: The specific mechanisms and a full spectrum of activities for this compound are not as well-documented as for ferruginol, indicating an area ripe for further investigation [4].

References

abietylamine environmental profile vs alternatives

Author: Smolecule Technical Support Team. Date: February 2026

A Framework for Environmental Profiling

The table below synthesizes key parameters and general experimental approaches for evaluating the environmental profile of a compound, drawing from established research methodologies [1] [2].

Evaluation Parameter Common Experimental & Assessment Methods
Efficacy & Target Organism Impact Field trials to measure damage reduction (e.g., % browsing damage on young trees); laboratory bioassays to determine lethal concentrations (LC50/LC90) [1].
Non-Target Organism Toxicity Acute and chronic toxicity tests on aquatic organisms (e.g., fish, Daphnia), pollinators (e.g., honey bees), and beneficial insects [1] [2].
Persistence & Mobility Soil degradation studies (DT50 - time for 50% degradation); leaching potential studies (e.g., column tests); monitoring residue levels in environmental samples [2].
Regulatory Status & Approved Uses Analysis of regional pesticide regulations, approved application methods (e.g., seed coating, foliar spray), and compliance with integrated pest management (IPM) principles [2].

Detailed Experimental Protocols

For reliable and reproducible results, experimental assessments must follow standardized protocols. Here are detailed methodologies for two critical areas.

  • Efficacy and Phytotoxicity Field Trials [1]

    • Site Selection: Establish multiple replicate plots on restock sites with a history of pest pressure.
    • Treatment Application: Apply the candidate compound (e.g., via stem treatment or seed coating) at various concentrations. Include plots treated with a standard insecticide (e.g., alpha-cypermethrin) and untreated control plots.
    • Data Collection: Over multiple growing seasons, regularly assess and quantify pest damage (e.g., percentage of trees with browsing damage by Hylobius abietis).
    • Phytotoxicity Assessment: Visually inspect young trees for symptoms such as needle chlorosis, stunting, or malformations.
    • Data Analysis: Compare the levels of protection and phytotoxicity between the candidate compound and the standard treatment using statistical analysis (e.g., ANOVA).
  • Non-Target Aquatic Toxicity Testing [1]

    • Test Organisms: Use standardized aquatic species like rainbow trout (Oncorhynchus mykiss) or water fleas (Daphnia magna).
    • Exposure Setup: Expose groups of organisms to a range of concentrations of the insecticide in a controlled laboratory environment.
    • Acute Toxicity: Record mortality over a 96-hour period for fish or 48 hours for Daphnia.
    • Data Calculation: Process the mortality data to determine the median lethal concentration (LC50) or effect concentration (EC50). A higher LC50 value indicates lower toxicity.

Alternative Strategies and Conceptual Frameworks

Since direct data on abietylamine was unavailable, the search highlighted broader alternative strategies and metabolic concepts that are crucial for a comprehensive comparison guide.

  • Integrated Pest Management (IPM) as an Overarching Strategy [2] Adherence to IPM principles is a key alternative to prophylactic chemical use. The core steps are:

    • Monitoring: Use pheromone traps and population models to monitor pest levels.
    • Thresholds: Intervention only occurs when pest populations exceed a predetermined economic threshold.
    • Non-Chemical Controls: Prioritize agronomic solutions like crop rotation, altering planting dates, and tillage.
    • Biological Controls: Apply biological control agents where available.
    • Reduced-Risk Chemicals: If needed, select insecticides with the lowest environmental risk, using them in a targeted way to minimize resistance.
  • Metabolic Pathway Analysis for Environmental Fate Understanding the biochemical pathways involved in a compound's degradation can be critical for assessing its persistence. The following diagram illustrates the general flow of metabolic pathway logic, which can be applied to biodegradation studies [3] [4].

A Initial Compound (Substrate) B Intermediate Metabolite 1 A->B Reaction 1 C Intermediate Metabolite 2 B->C Reaction 2 D Final Product(s) C->D Reaction 3 E Enzyme 1 E->A Catalyzes F Enzyme 2 F->B Catalyzes G Enzyme 3 G->C Catalyzes H Inhibitor I Blocks active site H->I I->E

Suggestions for Further Research

To build a complete profile for this compound, I suggest you:

  • Verify the chemical name: "this compound" may be a specific or derivative name. Confirming its relation to more common compounds like abietic acid (a component of pine resin) could yield more search results.
  • Consult specialized databases: Search in regulatory databases (e.g., US EPA's CompTox Chemicals Dashboard, EU Pesticides Database) and scientific literature repositories (e.g., PubMed, Google Scholar) using the confirmed chemical identifier (CAS number, IUPAC name).

References

abietylamine bio-based vs petroleum-based compounds

Author: Smolecule Technical Support Team. Date: February 2026

The Natural Source of Bio-Based Abietylamine

This compound is derived from abiotic acid, which is a primary component of rosin acids. Rosin acids are obtained from Tall Oil (TO), a non-edible byproduct of the wood pulping industry, making it a second-generation renewable resource [1].

The table below summarizes the origin and composition of this bio-source:

Feature Description
Source Crude Tall Oil (CTO), a by-product of the Kraft wood pulping process [1].
Availability Annual production of 1.6-2 million tonnes of CTO globally [1].
Key Component Rosin Acids (RA), which make up 30-60% of CTO [1].
Primary Rosin Acid Abietic-type acids, which constitute about 90% of the rosin fraction [1].
Pathway to Amine This compound is produced through the chemical modification (amination) of abiotic acid [1].

Experimental Methods for Comparative Analysis

While direct data on this compound is unavailable, established analytical protocols for characterizing complex organic compounds and monitoring chemical reactions are highly relevant. The following methodologies, commonly used in drug development, can be applied to objectively compare the properties of bio-based and synthetic this compound.

G Start Sample Preparation LC Liquid Chromatography (LC) Start->LC SubStep1 • Internal Standard Addition • Extraction • Purification Start->SubStep1 MS Mass Spectrometry (MS) LC->MS SubStep2 • Column: C18 or HSS • Mobile Phase: Methanol/ Water with modifiers LC->SubStep2 Data Data Analysis MS->Data SubStep3 • Ionization: ESI or APCI • Mass Analyzer: Triple Quadrupole • Detection: MRM Mode MS->SubStep3 SubStep4 • Purity Assessment • Structural Confirmation • Quantification Data->SubStep4

  • Sample Preparation & Analysis Workflow: This is a standard workflow for analyzing compounds like amines from complex mixtures [2] [3]. Key steps involve adding an internal standard for quantification and using techniques like Liquid Chromatography (LC) coupled with Mass Spectrometry (MS) for separation and identification [2].

  • Key Experimental Protocols:

    • Chromatographic Separation: Use a C18 reversed-phase column (e.g., 1.7 µm UHPLC particles) for high-resolution separation. A typical mobile phase could be a gradient of methanol or acetonitrile and water, often modified with 0.1% formic acid or ammonium acetate to enhance ionization in the mass spectrometer [3].
    • Mass Spectrometric Detection: Employ Electrospray Ionization (ESI) in positive ion mode to generate [M+H]+ ions. A triple quadrupole mass analyzer operating in Multiple Reaction Monitoring (MRM) mode is the preferred method for highly sensitive and selective quantification [2] [3].
    • Purity & Stability Assessment: Use a photodiode-array UV detector inline between the LC and MS to collect UV spectra, which can serve as a purity check and provide additional structural information [2].

A Practical Path Forward for Your Research

Given the lack of direct comparative data, I suggest the following approaches to gather the information you need:

  • Consult Chemical Suppliers: Reach out to specialized fine chemical manufacturers directly. They often have technical data sheets (TDS) with specifications on purity, isomeric profile, and trace impurities for their products.
  • Refine Scientific Searches: Use broader terms like "rosin amines," "terpenoid amines," or "abietic acid derivatives" in scientific databases (Scifinder, Reaxys, PubMed) to find more related studies.
  • Focus on Synthetic Pathways: A valuable comparison can be built by analyzing the environmental impact and cost of the synthetic routes, even in the absence of direct performance data.

References

Apoptotic Mechanisms of Abietylamine Derivatives

Author: Smolecule Technical Support Team. Date: February 2026

Compound Name Key Apoptotic Mechanisms Experimental Models (Cell Lines) Key Evidence
18-Aminoferruginol [1] [2] Activates caspase-3/7; does not depolarize mitochondrial membrane [2]. SK-Mel-28 (melanoma) [2] Time-dependent increase in caspase-3/7 activity; no loss of mitochondrial membrane potential [2].
Ferruginol [2] Depolarizes mitochondrial membrane; does not significantly activate caspase-3/7 [2]. SK-Mel-28 (melanoma) [2] Significant reduction in mitochondrial membrane potential; no corresponding caspase-3/7 activation [2].
Alkylamino Phenol Derivative (THTMP) [3] Activates caspase-3 & -9; inhibits EGFR-mediated PI3K/S6K1 signaling pathway [3]. MCF7, SK-BR3 (breast cancer) [3] Increased caspase enzyme activity; inferred from docking studies and pathway inhibition [3].
N-Benzoyl-12-nitrodehydroabietylamine-7-one [4] Alters Bcl-2/Bax ratio; activates caspase-3; induces DNA fragmentation; modulates p21 and Cyclin D1 [4]. HepG2 (liver cancer) [4] DNA fragmentation observed; changes in apoptosis-related protein levels via Western blot [4].
Dehydrothis compound Heterocyclic Derivatives (e.g., L1, L3) [5] Induces apoptosis; DNA intercalating binding mode [5]. HepG2 (liver), MCF-7 (breast), A549 (lung) cancer cells [5] DNA binding properties confirmed; apoptosis induction observed [5].

Detailed Experimental Protocols

The following are methodologies used in the cited research to determine the apoptotic mechanisms.

  • Cell Viability and Cytotoxicity Assays: These are used to determine the concentration that inhibits 50% of cell growth (GI50 or IC50).
    • Sulforhodamine B (SRB) Assay: Cells are treated with compounds, fixed, and stained with SRB dye, which binds to protein content. The stained protein is dissolved, and color intensity is measured to quantify cell density [2].
    • CellTiter-Glo Assay: This method measures ATP levels from viable cells. The luminescent signal generated is proportional to the number of metabolically active cells [1] [6].
  • Analysis of Apoptotic Markers:
    • Caspase-3/7 Activity Assay: A luminescent assay where a caspase-specific substrate is cleaved, generating a glow signal. The signal is proportional to caspase activity in the sample [2].
    • Mitochondrial Membrane Potential (ΔΨm) Measurement: Cells are stained with a fluorescent dye (e.g., TMRM) that accumulates in active mitochondria. A decrease in fluorescence indicates mitochondrial depolarization, an early apoptosis marker [2] [6].
    • DNA Fragmentation Analysis: A classic hallmark of late-stage apoptosis. It can be observed via gel electrophoresis or more sensitive TUNEL assays [3] [4].
  • Morphological Assessment:
    • DAPI Staining: Cells are stained with DAPI, a fluorescent dye that binds to DNA. Apoptotic cells are identified by characteristic nuclear changes like chromatin condensation and fragmentation [2].
  • Gene and Protein Expression Analysis:
    • Western Blotting: Used to detect changes in protein levels involved in apoptosis (e.g., Bcl-2, Bax) and cell cycle regulation (e.g., p21, cyclins) [4].
    • RT-PCR: Measures changes in mRNA expression levels of relevant genes [3].

Apoptotic Signaling Pathways

The experimental data suggests that different derivatives can trigger apoptosis through distinct pathways. The following diagram synthesizes these mechanisms into a consolidated signaling network.

G cluster_1 cluster_2 cluster_3 cluster_4 Compound This compound Derivatives Mitochondrion Mitochondrial Pathway (Intrinsic) Compound->Mitochondrion Ferruginol ERStress ER Stress Pathway Compound->ERStress Isosteviol-Rhodamine Conjugates EGFR EGFR/PI3K/S6K1 Pathway Compound->EGFR Alkylamino Phenol Derivative (THTMP) Bcl2Family Bcl-2 Family Protein Ratio Compound->Bcl2Family N-Benzoyl-12-nitro derivative DeathReceptor Death Receptor Pathway (Extrinsic) InitiatorCaspase Initiator Caspases (e.g., Caspase-8, -9) DeathReceptor->InitiatorCaspase Mitochondrion->InitiatorCaspase Cytochrome c Release ERStress->Mitochondrion Calcium Release ExecutorCaspase Executor Caspases (Caspase-3/7) InitiatorCaspase->ExecutorCaspase Apoptosis Apoptosis (DNA Fragmentation, Membrane Blebbing) ExecutorCaspase->Apoptosis EGFR->Mitochondrion Signaling Inhibition Bcl2Family->Mitochondrion Pro/Anti-apoptotic Balance CellCycle Cell Cycle Regulators CellCycle->Apoptosis G1/S Arrest

This diagram illustrates that this compound derivatives can induce apoptosis through multiple interconnected routes. Key compounds like Ferruginol directly target the mitochondrial pathway, while others, such as the Alkylamino Phenol Derivative (THTMP), act upstream by inhibiting survival signaling via the EGFR/PI3K pathway [3] [2]. Some derivatives influence the balance of Bcl-2 family proteins, promoting mitochondrial pore formation and caspase activation [4]. Notably, certain compounds like 18-Aminoferruginol can activate the executioner caspases (3/7) through a mechanism independent of classic mitochondrial membrane depolarization, suggesting alternative activation pathways [2].

The research indicates that modifying the this compound structure directly influences the mechanism of action. For example, the introduction of an amino group at the C-18 position (creating 18-aminoferruginol) not only increased potency but also shifted the mechanism away from mitochondrial depolarization to direct caspase activation [2].

References

×

XLogP3

4.6

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

287.261300057 g/mol

Monoisotopic Mass

287.261300057 g/mol

Heavy Atom Count

21

UNII

84X5193494

Dates

Last modified: 08-10-2024

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